molecular formula C36H49N5O8S B1671877 Indinavir sulfate CAS No. 157810-81-6

Indinavir sulfate

Cat. No. B1671877
M. Wt: 711.9 g/mol
InChI Key: NUBQKPWHXMGDLP-BDEHJDMKSA-N
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Description

Indinavir sulfate is an antiviral HIV protease inhibitor . It is used alone or in combination with other anti-HIV medicines to treat infection caused by the human immunodeficiency virus (HIV) . HIV is the virus that causes acquired immune deficiency syndrome (AIDS). Indinavir will not cure or prevent HIV infection or AIDS .


Synthesis Analysis

The synthesis of Indinavir was accomplished by removal of the silyl and Boc protecting groups using hydrochloric acid and finally, coupling of the piperazine with 3-picolyl chloride .


Molecular Structure Analysis

The crystal structure of indinavir sulfate, a pharmaceutical administered as an ethanol solvate, is presented, revealing a unique channel/ionic solvate structure to be characteristic of the compound . The indinavir molecules form zigzag chains, which are intercalated by sulfate/bisulfate ions .


Chemical Reactions Analysis

Thermogravimetric analysis of the indinavir sulfate/bisulfate ethanolate shows a broad mass loss of 4.91% occurring from 25 C to ∼145 C, indicating a 0.8:1 molar ratio of ethanol to indinavir .


Physical And Chemical Properties Analysis

Indinavir sulfate has a molecular formula of C36H49N5O8S and a molecular weight of 711.9 g/mol . The properties of the material with regard to thermal treatment and water adsorption follow closely from the structure .

Scientific Research Applications

1. Diagnostic Applications in HIV-Related Urolithiasis

Indinavir sulfate, primarily used as a protease inhibitor in HIV treatment, has been associated with significant instances of crystalluria and urolithiasis. Magnetic Resonance Urography has been found effective for diagnosing indinavir calculi, which are often not opaque and consist of monohydrate indinavir crystals. This diagnostic application is significant due to the difficulty in identifying these calculi using conventional methods like computed tomography (Hermans et al., 2000).

2. Indinavir Sulfate in Analytical Chemistry

Electrochemical methods have been developed to determine indinavir levels in serum and pharmaceuticals. Differential pulse voltammetry and osteryoung square ware voltammetry are used to identify indinavir's irreversible cathodic waves, aiding in accurate determination in capsule form and spiked human serum samples. This analytical application is crucial for monitoring indinavir levels in clinical settings (Dogan et al., 2006).

3. Pharmaceutical Development and Stability Studies

Studies on the formulation, evaluation, and stability of indinavir sulfate capsules (500 mg equivalent to 400 mg of indinavir) have been conducted. These include dissolution method development, rheological study, and a comparative study with reference drugs, highlighting its pharmaceutical development significance (Silva et al., 2007).

4. Indinavir Sulfate in Treatment Protocols

Indinavir sulfate has been studied in combination with other drugs to optimize HIV treatment protocols. For instance, its combination with ritonavir has been analyzed to understand the pharmacokinetic interplay and optimize dosing regimens. These studies are crucial in enhancing the efficacy of HIV treatment regimens (Kappelhoff et al., 2005).

5. Enhancing Brain Delivery of Indinavir

Recent research has focused on developing lactoferrin-treated nanoemulsions for delivering indinavir to the brain, addressing the challenge of limited drug entry due to blood-brain barrier efflux. This application signifies a major advancement in targeting HIV reservoirs in the brain (Karami et al., 2019).

Safety And Hazards

Indinavir sulfate can cause eye irritation and reproductive toxicity .

Future Directions

Indinavir could act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis . Microspheres with sustained drug release could be utilized to deliver an anticancer drug in a more targeted way as an emerging cancer microsphere technology .

properties

IUPAC Name

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBQKPWHXMGDLP-BDEHJDMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H49N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150378-17-9 (Parent)
Record name Indinavir sulfate [USAN:USP]
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DSSTOX Substance ID

DTXSID1044221
Record name Indinavir sulfate
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Molecular Weight

711.9 g/mol
Source PubChem
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Solubility

Very soluble in water and ethanol
Record name INDINAVIR SULFATE
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Mechanism of Action

Combinations of antiretroviral drugs are successfully used for the treatment of acquired immune deficiency syndrome and reduce the incidence of severe human immunodeficiency virus (HIV)-associated dementia. To test whether such drugs affect the GSH metabolism of brain cells, we have exposed astrocyte-rich primary cultures to various antiretroviral compounds. Treatment of the cultures with the protease inhibitors indinavir or nelfinavir in low micromolar concentrations resulted in a time- and concentration-dependent depletion of cellular GSH from viable cells which was accompanied by a matching increase in the extracellular GSH content. In contrast, the reverse transcriptase inhibitors zidovudine, lamivudine, efavirenz or nevirapine did not alter cellular or extracellular GSH levels. Removal of indinavir from the medium by washing the cells terminated the stimulated GSH export immediately, while the nelfinavir-induced accelerated GSH export was maintained even after removal of nelfinavir. The stimulation of the GSH export from viable astrocytes by indinavir or nelfinavir was completely prevented by the application of MK571, an inhibitor of the multidrug resistance protein 1. These data demonstrate that indinavir and nelfinavir stimulate multidrug resistance protein 1-mediated GSH export from viable astrocytes and suggest that treatment of patients with such inhibitors may affect the GSH homeostasis in brain., Indinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because indinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, indinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Indinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Indinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of indinavir have not been fully elucidated, indinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Indinavir is a highly specific inhibitor of HIV protease and does not appear to interfere with the activity of human aspartic endopeptidases at clinically relevant concentrations. In one study, there was no evidence of inhibition of human cathepsin D or renin using indinavir concentrations exceeding 10 uM., Unlike nucleoside antiretroviral agents, the antiviral activity of indinavir does not depend on intracellular conversion to an active metabolite. Indinavir and other HIV protease inhibitors (e.g., amprenavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside agents (e.g., didanosine, zidovudine) or nonnucleoside agents (e.g., efavirenz, nevirapine) may be additive or synergistic. In one in vitro study, indinavir used in conjunction with zidovudine resulted in an additive effect against HIV-1; however, addition of lamivudine to these drugs resulted in a synergistic effect.
Record name INDINAVIR SULFATE
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Product Name

Indinavir sulfate

Color/Form

Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder

CAS RN

157810-81-6
Record name Indinavir sulfate
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Record name Indinavir sulfate [USAN:USP]
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Melting Point

150-153 °C (decomposes)
Record name INDINAVIR SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
BD Johnson, A Howard, R Varsolona… - Analytical profiles of …, 1999 - Elsevier
Publisher Summary This chapter discusses the description, methods of preparation, physical properties, stability, and methods of analysis of indinavir sulfate (its proprietary names is …
Number of citations: 23 www.sciencedirect.com
SD Maurya, S Aggarwal, VK Tilak… - Maurya Sheo Datta et …, 2010 - papers.ssrn.com
… formulation bearing indinavir sulfate was … ) for indinavir sulfate. The obtained flux was nearly 7.5 and 12.04 times higher than conventional liposomal formulation bearing indinavir sulfate …
Number of citations: 59 papers.ssrn.com
EA Pereira, GA Micke, MFM Tavares - Journal of the Brazilian …, 2006 - SciELO Brasil
… quantitative determination of sulfate in the indinavir sulfate raw material was described. A … The concentration of sulfate in indinavir sulfate raw material varied from 13.3 to 13.5% (m/m …
Number of citations: 12 www.scielo.br
LMM Campos, GA Pianetti - Química Nova, 2005 - SciELO Brasil
A simple and rapid precipitation titration method was developed and validated to determine sulfate ion content in indinavir sulfate raw material. 0.1 mol L-1 lead nitrate volumetric …
Number of citations: 10 www.scielo.br
MSA Prado, ERM Kedor-Hackmann… - … of pharmaceutical and …, 2004 - Elsevier
… (CE) method for determination of indinavir sulfate, a potent … , the migration times for indinavir sulfate and diazepam were … for the determination of indinavir sulfate in capsule formulations, …
Number of citations: 15 www.sciencedirect.com
SJ Prasanna, HK Sharma, K Mukkanti… - … of pharmaceutical and …, 2009 - Elsevier
… Indinavir sulfate as crystalline ethanolate is then prepared by dissolving free base in … nature of Indinavir sulfate ethanolate salt, and leads to amorphous Indinavir sulfate, which could …
Number of citations: 11 www.sciencedirect.com
HP Lehman, JO Benson, PR Beninger… - … and drug safety, 2003 - Wiley Online Library
… Purpose To describe the adverse event profile for indinavir sulfate overdose. Methods Analysis of indinavir overdose reports in Merck & Co., Inc.’s safety database through the first 5 …
Number of citations: 15 onlinelibrary.wiley.com
R Yekkala, H Lei, J Hoogmartens, E Adams - Journal of pharmaceutical and …, 2006 - Elsevier
A gradient LC method for the determination of indinavir sulfate (IDV) and its impurities has been recently published in a consultation document of the International Pharmacopoeia, WHO …
Number of citations: 14 www.sciencedirect.com
C Zhang, KM Kersten, JW Kampf, AJ Matzger - Journal of pharmaceutical …, 2018 - Elsevier
… Indinavir sulfate is used as an inhibitor of HIV protease and … However, the crystal structure of indinavir sulfate ethanolate … Herein, we report the crystal structure of indinavir sulfate …
Number of citations: 9 www.sciencedirect.com
B Dogan, D Canbaz, SA Ozkan… - Die Pharmazie-An …, 2006 - ingentaconnect.com
Indinavir sulfate is an inhibitor of the human immunodeficiency virus (HIV) protease. The aim of this study was to determine indinavir levels in serum and pharmaceuticals, by means of …
Number of citations: 17 www.ingentaconnect.com

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